molecular formula C8H7BrFNO2 B1420903 Ethyl 3-bromo-5-fluoroisonicotinate CAS No. 1214335-25-7

Ethyl 3-bromo-5-fluoroisonicotinate

Cat. No.: B1420903
CAS No.: 1214335-25-7
M. Wt: 248.05 g/mol
InChI Key: KDHLLUHMPGJYDM-UHFFFAOYSA-N
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Scientific Research Applications

Ethyl 3-bromo-5-fluoroisonicotinate is used in various scientific research applications, including:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with anti-inflammatory and anticancer properties.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Safety and Hazards

Ethyl 3-bromo-5-fluoroisonicotinate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . Personal protective equipment including face protection is recommended when handling this compound .

Mechanism of Action

Target of Action

Ethyl 3-bromo-5-fluoroisonicotinate is a chemical compound that is often used in laboratory settings for the manufacture of other chemical compounds It is known to be used in suzuki–miyaura coupling reactions , which suggests that its targets could be organoboron compounds and halides.

Mode of Action

The mode of action of this compound is primarily through its role in Suzuki–Miyaura coupling reactions . In these reactions, the compound acts as a halide, which is a key component in the formation of carbon-carbon bonds. The bromine atom in this compound is likely involved in the transmetalation step of the reaction, where it is exchanged with an organoboron compound .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in carbon-carbon bond formation, specifically in Suzuki–Miyaura coupling reactions . These reactions are crucial in organic synthesis, allowing for the construction of complex organic compounds from simpler precursors. The downstream effects of these reactions depend on the specific compounds being synthesized.

Result of Action

The molecular and cellular effects of this compound’s action are the formation of new carbon-carbon bonds through Suzuki–Miyaura coupling reactions . This can result in the synthesis of a wide variety of complex organic compounds, depending on the specific reactants used.

Biochemical Analysis

Biochemical Properties

Ethyl 3-bromo-5-fluoroisonicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . These interactions can lead to changes in the biochemical pathways, affecting the overall metabolic flux and metabolite levels within the cell .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in the production of certain proteins and enzymes . Additionally, it can impact cell signaling pathways, potentially leading to altered cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to specific enzymes, either inhibiting or activating their activity, which in turn affects the biochemical pathways they are involved in . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function . For instance, prolonged exposure to the compound may lead to changes in cellular metabolism and gene expression, potentially resulting in altered cellular responses . Additionally, the stability of the compound in different experimental conditions can affect its overall efficacy and impact on biochemical reactions .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function and metabolism . At higher doses, it may exhibit toxic or adverse effects, potentially leading to cellular damage or altered physiological responses . Threshold effects may also be observed, where a certain dosage is required to elicit a significant biochemical or cellular response .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors . These interactions can influence the overall metabolic flux and levels of certain metabolites within the cell . For example, the compound may inhibit or activate enzymes involved in key metabolic processes, leading to changes in the production and utilization of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects . The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . These interactions can affect the overall efficacy and impact of the compound on cellular function and metabolism .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-5-fluoroisonicotinate can be synthesized from 3-bromo-5-fluoropyridine and ethyl chloroformate . The reaction typically involves the use of a base such as triethylamine to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromo-5-fluoroisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include substituted pyridines.

    Oxidation Reactions: Products include carboxylic acids.

    Reduction Reactions: Products include alcohols.

    Coupling Reactions: Products include biaryl compounds.

Comparison with Similar Compounds

Ethyl 3-bromo-5-fluoroisonicotinate can be compared with other similar compounds such as:

  • Ethyl 3-bromoisonicotinate
  • Ethyl 5-fluoroisonicotinate
  • Mthis compound

Uniqueness: The presence of both bromine and fluorine atoms in this compound makes it unique compared to its analogs. This dual substitution pattern imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

ethyl 3-bromo-5-fluoropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-2-13-8(12)7-5(9)3-11-4-6(7)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHLLUHMPGJYDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NC=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673291
Record name Ethyl 3-bromo-5-fluoropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214335-25-7
Record name Ethyl 3-bromo-5-fluoropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a −78° C. solution of LDA (2 M solution in heptane/THF, 14.2 mL, 28.4 mmol) in anhydrous THF (45 mL) was added a solution of the 3-bromo-5-fluoropyridine (5.0 g, 28.4 mmol) in anhydrous THF (20 mL). The reaction mixture was stirred at −78° C. for 45 minutes. Then, a solution of ethyl chloroformate (24 mL, 284 mmol) was added slowly over 10 minutes. After stirring for 20 minutes, the reaction mixture was quenched with a saturated solution of NaHCO3. The mixture was extracted into ethyl acetate (3×100 mL). The combined organic extracts were extracted with water (2×200 mL), dried over MgSO4, filtered, evaporated, and dried in vacuo, affording ethyl 3-bromo-5-fluoropyridine-4-carboxylate (4.8 g, 69% yield). The product was used without further purification.
Name
Quantity
14.2 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a round bottom flask is added 3-bromo-5-fluoropyridine (475 mg, 2.7 mmol) in 4 ml of dry THF at −78° C., followed by the addition of lithium diisopropylamine (1.62 ml, 3.24 mmol). The reaction mixture is stirred at −78° C. for 1 hour, followed by the addition of ethyl chloroformate (586 mg, 5.4 mmol). The reaction mixture is warmed up to room temperature and stirred for 1 hour. The reaction mixture is diluted with EtOAc, washed with saturated NH4Cl/water, brine, dried over anhydrous Na2SO4, filtered and concentrated to give the crude product. Purification by the flash column chromatography affords 670 mg of 3-bromo-5-fluoro-isonicotinic acid ethyl ester.
Quantity
475 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
1.62 mL
Type
reactant
Reaction Step Two
Quantity
586 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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